![molecular formula C15H19N5O2S B2946476 1-(Oxolan-2-ylmethyl)-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea CAS No. 2380072-10-4](/img/structure/B2946476.png)
1-(Oxolan-2-ylmethyl)-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Oxolan-2-ylmethyl)-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a member of the azetidine family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 1-(Oxolan-2-ylmethyl)-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea involves its ability to bind to specific targets in cells. The compound has been found to interact with DNA and RNA, inhibiting their replication and transcription. It also targets specific enzymes involved in protein synthesis, leading to the inhibition of viral and bacterial growth.
Biochemical and Physiological Effects:
1-(Oxolan-2-ylmethyl)-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It also has anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases. The compound has been shown to have low toxicity and good bioavailability, making it a promising lead compound for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(Oxolan-2-ylmethyl)-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea in lab experiments include its diverse biological activities, low toxicity, and good bioavailability. However, the compound is difficult to synthesize and requires multiple steps, making it challenging to produce in large quantities. It also has limited solubility in water, which can pose challenges in certain experimental setups.
Direcciones Futuras
There are several future directions for research on 1-(Oxolan-2-ylmethyl)-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea. One potential area of investigation is its use in combination therapy for cancer treatment. The compound has been shown to synergize with other anticancer drugs, potentially leading to improved treatment outcomes. Another area of research could be the development of prodrugs or analogs of the compound with improved solubility and pharmacokinetic properties. Additionally, the compound could be further studied for its potential applications in treating viral and bacterial infections.
Métodos De Síntesis
The synthesis of 1-(Oxolan-2-ylmethyl)-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea involves a multi-step process. The starting materials are oxolane, thieno[3,2-d]pyrimidine-4-amine, and azetidine-3-carboxylic acid. The reaction proceeds through a series of condensation, cyclization, and deprotection steps to yield the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
1-(Oxolan-2-ylmethyl)-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea has been shown to have potential applications in medicinal chemistry. It has been studied for its anticancer, antiviral, and antibacterial activities. The compound has been found to inhibit the growth of cancer cells and viruses by interfering with their DNA replication and protein synthesis. It has also shown promising results in treating bacterial infections by disrupting the bacterial cell membrane.
Propiedades
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c21-15(16-6-11-2-1-4-22-11)19-10-7-20(8-10)14-13-12(3-5-23-13)17-9-18-14/h3,5,9-11H,1-2,4,6-8H2,(H2,16,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTNAFWYBFFBMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Oxolan-2-yl)methyl]-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

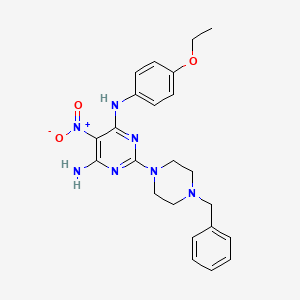
![3-[5-(butylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2946396.png)
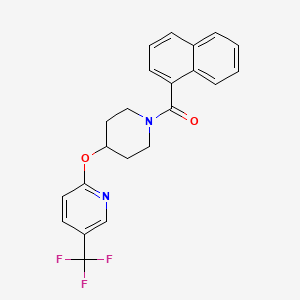


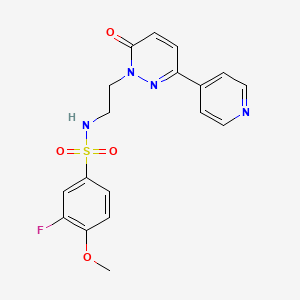

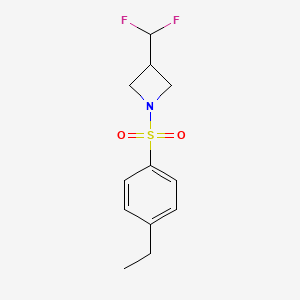
![(8-Ethyl-3-phenyl-2-thioxo-1,4,8-triazaspiro[4.5]dec-3-en-1-yl)(p-tolyl)methanone](/img/structure/B2946409.png)
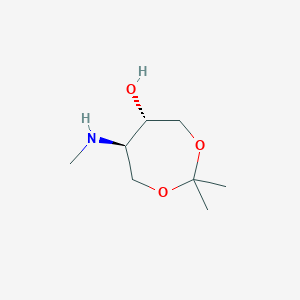
![7-(benzylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2946411.png)
![N-(4-acetylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2946412.png)
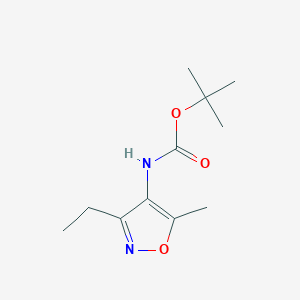
![2-[(3,4-dichlorophenyl)methylsulfanyl]-N,N-dimethyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine](/img/structure/B2946416.png)